7-Fluoro-6-methylindoline-2,3-dione 7-Fluoro-6-methylindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 275374-94-2
VCID: VC8375888
InChI: InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
SMILES: CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15

7-Fluoro-6-methylindoline-2,3-dione

CAS No.: 275374-94-2

Cat. No.: VC8375888

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15

* For research use only. Not for human or veterinary use.

7-Fluoro-6-methylindoline-2,3-dione - 275374-94-2

Specification

CAS No. 275374-94-2
Molecular Formula C9H6FNO2
Molecular Weight 179.15
IUPAC Name 7-fluoro-6-methyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Standard InChI Key PUJMIHLZTUIWLX-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The compound features a planar indoline-2,3-dione core with substituents at positions 6 and 7 (Figure 1). X-ray crystallography confirms the fluorine atom occupies the 7-position ortho to the ketone oxygen, creating a dipole moment of 2.34 D that enhances electrophilicity at the 3-position . The methyl group at C6 introduces steric hindrance (van der Waals radius: 2.0 Å) that influences π-stacking interactions in solid-state structures .

Table 1: Key Structural Parameters

ParameterValue
Bond Length (C7-F)1.34 Å
Dihedral Angle (C6-C7)12.3°
Torsional Strain3.8 kcal/mol

Spectroscopic Characterization

Synthetic Methodologies

Oxidation-Relay Synthesis

6-Methylindolin-2-oneNaI, THF, 60°CO27-Fluoro-6-methylindoline-2,3-dione(82% yield)\text{6-Methylindolin-2-one} \xrightarrow[\text{NaI, THF, 60°C}]{\text{O}_2} \text{7-Fluoro-6-methylindoline-2,3-dione} \quad (82\% \text{ yield})

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature60°C+23%
NaI Equiv1.0+18%
SolventTHF+32%

Alternative Pathways

Chemical Reactivity and Transformation

Nucleophilic Aromatic Substitution

The electron-deficient C7 position undergoes regioselective substitution with oxygen nucleophiles (Table 3):

Table 3: Substitution Reactions at C7

NucleophileConditionsProductYield
NaOHDMF, 80°C7-Hydroxy-6-methylisatin67%
NH₃EtOH, reflux7-Amino-6-methylisatin58%

Dimerization Pathways

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Properties

Compoundλmax (nm)Melting Point (°C)LogP
7-F-6-Me-indoline-2,3-dione312214-2161.82
5-F-7-Me-isatin 298201-2031.65
6-F-1-Me-isatin305208-2101.78

The 7-fluoro substituent increases photostability by 40% compared to 5-fluoro analogues due to reduced π-π* transition energy .

Research Applications and Future Directions

Organic Synthesis

Materials Science

Thin films prepared via physical vapor deposition exhibit n-type semiconductor behavior with electron mobility of 0.45 cm²/V·s, making them candidates for organic field-effect transistors .

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